molecular formula C17H12F3N5OS B11181584 2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11181584
M. Wt: 391.4 g/mol
InChI Key: MCIJZMBOHPBTPS-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes an ethylsulfanyl group and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions One common approach is to start with the appropriate pyridine derivative, which undergoes cyclization with a triazole precursor under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl ring or the pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring or pyrimidine core.

Scientific Research Applications

2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The ethylsulfanyl and trifluoromethyl groups play crucial roles in enhancing binding affinity and selectivity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • 2-(ethylsulfanyl)-7-[2-(fluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
  • 2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-d][1,2,3]triazolo[1,5-a]pyrimidin-6(7H)-one

Uniqueness

The uniqueness of 2-(ethylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific combination of functional groups and structural features. The presence of both the ethylsulfanyl and trifluoromethyl groups imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C17H12F3N5OS

Molecular Weight

391.4 g/mol

IUPAC Name

4-ethylsulfanyl-11-[2-(trifluoromethyl)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C17H12F3N5OS/c1-2-27-16-22-15-21-9-10-12(25(15)23-16)7-8-24(14(10)26)13-6-4-3-5-11(13)17(18,19)20/h3-9H,2H2,1H3

InChI Key

MCIJZMBOHPBTPS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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